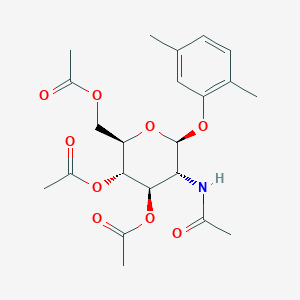

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside is a biochemical used for proteomics research . It has a molecular weight of 451.47 and a molecular formula of C22H29NO9 . This compound is recognized for its application in combating bacterial infections, showing potency against a wide spectrum of Gram-positive and Gram-negative bacteria .

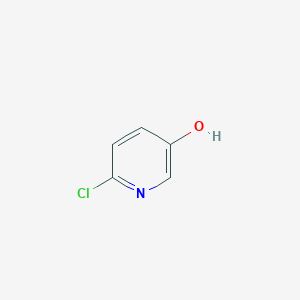

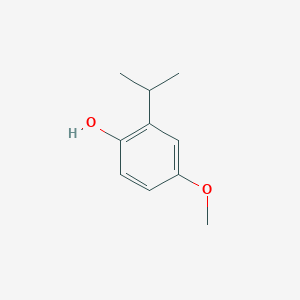

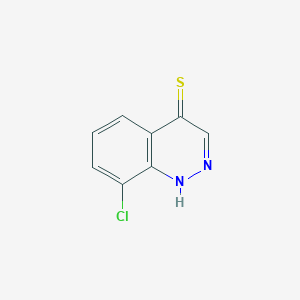

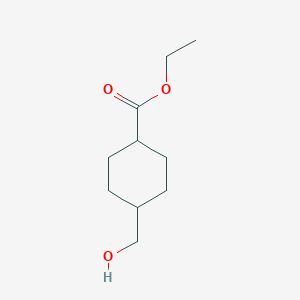

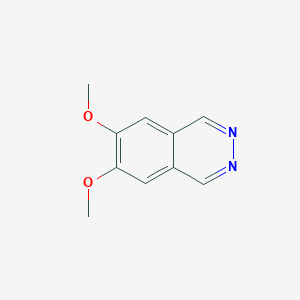

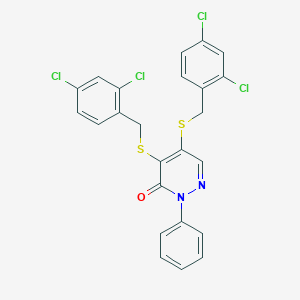

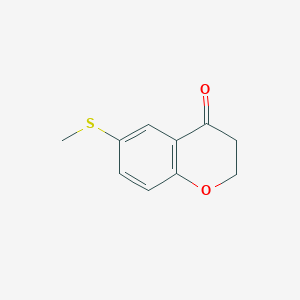

Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple acetyl groups attached to a glucopyranoside core . The InChI key, which provides a unique identifier for the compound’s structure, is FMACEGZIOGLACF-ZGJYDULXSA-N .Physical And Chemical Properties Analysis

This compound has a molecular weight of 451.5 and a molecular formula of C22H29NO9 . It is recommended to be stored at refrigerator temperatures (2-8°C) .Aplicaciones Científicas De Investigación

Synthesis of Complex Carbohydrate-based Drugs

This compound is a key reagent used for synthesizing complex carbohydrate-based drugs. It plays a crucial role in the development of novel pharmaceuticals targeting various diseases, including bacterial and viral infections, cancer, and inflammatory disorders .

Antibacterial Applications

It has been recognized for its effectiveness in combating bacterial infections. The compound is potent against a wide range of Gram-positive and Gram-negative bacteria .

Enzyme Inhibition

The modified glucose derivative exhibits properties that hinder various enzyme activities linked to bacterial and fungal infections .

Proteomics Research

It is also used in proteomics research, which involves the study of proteomes and their functions .

Glycoprotein Research

The compound is utilized in glycoprotein research due to its specific chemical structure, which is valuable for studying protein glycosylation .

Chemical Supply for Research

Additionally, it is available for purchase from chemical suppliers for use in various scientific research applications .

Mecanismo De Acción

Target of Action

It’s known that this compound is used for proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It’s mentioned that it acts as an inhibitor , which suggests that it likely binds to its target and prevents or reduces its activity.

Biochemical Pathways

Given its role as an inhibitor , it’s plausible that it interferes with the normal function of its target, thereby affecting the associated biochemical pathways.

Result of Action

As an inhibitor , it likely disrupts the normal function of its target, leading to changes at the molecular and cellular levels.

Propiedades

IUPAC Name |

[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-(2-phenylethoxy)oxan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO9/c1-13(24)23-19-21(31-16(4)27)20(30-15(3)26)18(12-29-14(2)25)32-22(19)28-11-10-17-8-6-5-7-9-17/h5-9,18-22H,10-12H2,1-4H3,(H,23,24)/t18-,19-,20-,21-,22-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMACEGZIOGLACF-ZGJYDULXSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OCCC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO9 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Phenylethyl 2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-b-D-glucopyranoside | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(1-Ethyl-1H-benzimidazol-2-yl)sulfanyl]propanoic acid](/img/structure/B185694.png)

![1h-Benzimidazole, 1-[2-(4-chlorophenoxy)ethyl]-2-(ethylthio)-](/img/structure/B185700.png)

![7-Butylsulfanyl-5,6-dihydroimidazo[4,5-d]pyridazine-4-thione](/img/structure/B185706.png)

![3-[(3,4-Dichlorobenzyl)sulfanyl]-6-methylpyridazine](/img/structure/B185714.png)